molecular formula C17H15NO3S B5373123 S-{2-[(3-acetylphenyl)amino]-2-oxoethyl} benzenecarbothioate CAS No. 6364-37-0

S-{2-[(3-acetylphenyl)amino]-2-oxoethyl} benzenecarbothioate

Cat. No. B5373123
CAS RN: 6364-37-0
M. Wt: 313.4 g/mol
InChI Key: PXVBDIWTWOBFKS-UHFFFAOYSA-N
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Description

S-{2-[(3-acetylphenyl)amino]-2-oxoethyl} benzenecarbothioate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ethyl 2-[(3-acetylphenyl)amino]-2-(phenylthio)acetate, and its molecular formula is C20H19NO3S.

Mechanism of Action

The mechanism of action of S-{2-[(3-acetylphenyl)amino]-2-oxoethyl} benzenecarbothioate is not fully understood. However, it is believed that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the proliferation of cancer cells by blocking certain signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, this compound has also been found to exhibit anti-inflammatory and antioxidant properties. It may also have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using S-{2-[(3-acetylphenyl)amino]-2-oxoethyl} benzenecarbothioate in lab experiments is its potent antitumor activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult and time-consuming to produce in large quantities.

Future Directions

There are several future directions for research on S-{2-[(3-acetylphenyl)amino]-2-oxoethyl} benzenecarbothioate. One area of focus could be on developing more efficient and cost-effective methods for synthesizing this compound. Another area of research could be on exploring its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and to identify any potential side effects or toxicity issues.

Synthesis Methods

The synthesis of S-{2-[(3-acetylphenyl)amino]-2-oxoethyl} benzenecarbothioate is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction between 3-acetylaniline and ethyl 2-bromo-2-(phenylthio)acetate in the presence of a base such as potassium carbonate. This reaction yields this compound as the final product.

Scientific Research Applications

S-{2-[(3-acetylphenyl)amino]-2-oxoethyl} benzenecarbothioate has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of application is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

S-[2-(3-acetylanilino)-2-oxoethyl] benzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-12(19)14-8-5-9-15(10-14)18-16(20)11-22-17(21)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVBDIWTWOBFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60979864
Record name N-(3-Acetylphenyl)-2-(benzoylsulfanyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6364-37-0
Record name N-(3-Acetylphenyl)-2-(benzoylsulfanyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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